molecular formula C10H16N2Na4O8 B3278203 Ethylenediaminetetraacetic acid tetrasodium salt trihydrate CAS No. 67401-50-7

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate

Cat. No.: B3278203
CAS No.: 67401-50-7
M. Wt: 384.20 g/mol
InChI Key: KFDNQUWMBLVQNB-UHFFFAOYSA-N
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Description

Ethylenediaminetetraacetic acid tetrasodium salt hydrate, also known as Tetrasodium EDTA, is used as an inhibitor of metal ligand proteases . It acts as a chelator of zinc ion in the active site of metalloproteases . It is also used as an anticoagulant and in the fluorometric determination of beryllium . It is a white solid that is highly soluble in water .


Synthesis Analysis

Tetrasodium EDTA is the salt resulting from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide (or an equivalent sodium base) .


Molecular Structure Analysis

The molecular formula of Ethylenediaminetetraacetic acid tetrasodium salt dihydrate is C10H12N2Na4O8 • 2H2O . Its molecular weight is 416.20 .


Chemical Reactions Analysis

Tetrasodium EDTA is the salt resulting from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide (or an equivalent sodium base) .

Mechanism of Action

EDTA acts as a chelator of the zinc ion in the active site of metalloproteases, and can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .

Properties

CAS No.

67401-50-7

Molecular Formula

C10H16N2Na4O8

Molecular Weight

384.20 g/mol

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;

InChI Key

KFDNQUWMBLVQNB-UHFFFAOYSA-N

impurities

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde.

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na].[Na]

Color/Form

White powder

density

6.9 lb/gal /Apparent density/
Relative density (water = 1): 0.7

melting_point

300 °C (decomposes)

physical_description

Liquid;  Dry Powder, Water or Solvent Wet Solid;  Other Solid;  NKRA;  Pellets or Large Crystals;  Dry Powder, Liquid;  Dry Powder
White solid;  [Hawley] Colorless solid;  [ICSC] White, slightly yellow, or cream-colored solid;  Hygroscopic;  [CHEMINFO]
COLOURLESS CRYSTALLINE POWDER.

solubility

Slightly soluble in ethanol
Less soluble in alcohol than the potassium salt
Freely soluble in water
In water, 500 g/L at 20 °C
Solubility in water, g/100ml at 20 °C: 100-110

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethylenediaminetetraacetic acid tetrasodium salt trihydrate
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Ethylenediaminetetraacetic acid tetrasodium salt trihydrate

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